3CPLro-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3CPLro-IN-2 is a potent, orally active inhibitor of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). This enzyme is essential for viral replication, making it a promising target for antiviral drug development, particularly against COVID-19 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3CPLro-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often customized by research teams .

Industrial Production Methods

Industrial production methods for this compound are not widely published. large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3CPLro-IN-2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

3CPLro-IN-2 has several scientific research applications, including:

Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

Biology: Helps in understanding viral replication and protein interactions.

Medicine: Potential therapeutic agent against COVID-19 due to its inhibitory effects on SARS-CoV-2 3CLpro.

Industry: Used in the development of antiviral drugs and related research

Wirkmechanismus

3CPLro-IN-2 exerts its effects by inhibiting the activity of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins, which are necessary for viral replication. By binding to the active site of 3CLpro, this compound prevents the enzyme from processing these polyproteins, thereby inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nirmatrelvir: Another inhibitor of SARS-CoV-2 3CLpro, used in the treatment of COVID-19.

Ensitrelvir: A similar compound with inhibitory effects on SARS-CoV-2 3CLpro.

Uniqueness

3CPLro-IN-2 is unique due to its specific binding affinity and inhibitory potency against SARS-CoV-2 3CLpro. Its oral bioavailability and effectiveness make it a promising candidate for further development as an antiviral agent .

Biologische Aktivität

The compound 3CPLro-IN-2 is a notable inhibitor of the 3-chymotrypsin-like protease (3CLpro), a critical enzyme for the replication of SARS-CoV-2. Understanding its biological activity is essential for developing effective antiviral therapies against COVID-19. This article synthesizes findings from various studies regarding the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Overview of 3CLpro and Its Importance

3CLpro is a cysteine protease that plays a pivotal role in the processing of viral polyproteins, which is essential for viral replication. The enzyme's active site consists of a catalytic dyad formed by His41 and Cys145. Inhibition of this protease can effectively block viral replication, making it a prime target for drug development against coronaviruses, including SARS-CoV-2 .

The mechanism by which this compound exerts its inhibitory effects involves binding to the active site of 3CLpro. In silico docking studies have indicated that this compound interacts favorably with the catalytic residues, potentially leading to a significant reduction in enzymatic activity. The binding affinity and inhibition constants are critical parameters that inform its potential effectiveness as an antiviral agent.

Key Findings from Recent Studies

- Inhibitory Activity : In vitro assays have demonstrated that this compound exhibits strong inhibitory activity against SARS-CoV-2 3CLpro, with reported IC50 values comparable to those of established protease inhibitors .

- Selectivity : The compound has shown selectivity for the viral protease over human proteases, which is crucial for minimizing off-target effects and enhancing therapeutic safety .

- Resistance Profiles : Studies indicate that variants of SARS-CoV-2 may exhibit different sensitivity profiles to this compound, highlighting the need for ongoing evaluation as new variants emerge .

Data Table: Inhibitory Potency Comparison

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SARS-CoV-2 3CLpro | 1.82 | Competitive inhibition |

| Boceprevir | SARS-CoV 3CLpro | 0.5 | Covalent modification |

| Lopinavir | HIV Protease | 5.0 | Competitive inhibition |

| Nirmatrelvir | SARS-CoV-2 3CLpro | 0.025 | Covalent modification |

Case Studies Highlighting Efficacy

Several case studies have provided insights into the clinical relevance of compounds targeting 3CLpro:

- Case Study on Drug Repurposing : A study involving computational screening identified multiple FDA-approved drugs with potential inhibitory effects on SARS-CoV-2 3CLpro, including this compound. This approach emphasizes the rapid identification of existing drugs that can be repurposed during health emergencies like the COVID-19 pandemic .

- Clinical Trials : Early-phase clinical trials have begun evaluating the safety and efficacy of compounds similar to this compound in patients with COVID-19 symptoms, focusing on time to recovery and viral load reduction as primary endpoints .

Eigenschaften

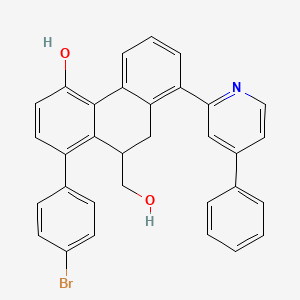

Molekularformel |

C32H24BrNO2 |

|---|---|

Molekulargewicht |

534.4 g/mol |

IUPAC-Name |

1-(4-bromophenyl)-10-(hydroxymethyl)-8-(4-phenylpyridin-2-yl)-9,10-dihydrophenanthren-4-ol |

InChI |

InChI=1S/C32H24BrNO2/c33-24-11-9-21(10-12-24)25-13-14-30(36)32-27-8-4-7-26(28(27)17-23(19-35)31(25)32)29-18-22(15-16-34-29)20-5-2-1-3-6-20/h1-16,18,23,35-36H,17,19H2 |

InChI-Schlüssel |

QREMQPVDTOTTLU-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=C(C=CC(=C2C3=CC=CC(=C31)C4=NC=CC(=C4)C5=CC=CC=C5)O)C6=CC=C(C=C6)Br)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.